molecular formula C17H12F4N2O2 B4567603 3-(2-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide

3-(2-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide

Cat. No.: B4567603
M. Wt: 352.28 g/mol
InChI Key: TVTNPQSFXGIVSH-UHFFFAOYSA-N
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Description

3-(2-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide is a useful research compound. Its molecular formula is C17H12F4N2O2 and its molecular weight is 352.28 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(2-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-4,5-dihydro-5-isoxazolecarboxamide is 352.08349028 g/mol and the complexity rating of the compound is 523. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Isoxazole Derivatives and Immunomodulation

Isoxazole derivatives, including 3-(2-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-4,5-dihydro-5-isoxazolecarboxamide, have shown promising applications in immunosuppression and modulation. The isoxazole compound leflunomide and its active metabolite A77-1726 have been identified as disease-modifying antirheumatic drugs with significant effects on mitochondrial dihydroorotate dehydrogenase, an enzyme crucial for pyrimidine nucleotide synthesis. This enzymatic inhibition leads to a reduction in pyrimidine nucleotide pools, essential for normal immune cell functions, showcasing the potential of isoxazole derivatives in immunomodulatory therapies (Knecht & Löffler, 1998).

Antitumor Properties of Fluorinated Benzothiazoles

Research on fluorinated 2-(4-aminophenyl)benzothiazoles, which share structural similarities with isoxazole derivatives, has demonstrated potent in vitro cytotoxicity against certain cancer cell lines, including human breast MCF-7 (ER+) and MDA 468 (ER-) cell lines. This indicates a broader spectrum of potential antitumor applications for fluorinated aromatic compounds, potentially including 3-(2-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-4,5-dihydro-5-isoxazolecarboxamide (Hutchinson et al., 2001).

Synthesis and Antibacterial Activity of Thiourea Derivatives

Thiourea derivatives synthesized with fluorinated phenyl groups have shown significant antibacterial activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus strains. This suggests that compounds like 3-(2-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-4,5-dihydro-5-isoxazolecarboxamide could also possess antibacterial properties when modified appropriately (Limban, Marutescu, & Chifiriuc, 2011).

Novel Synthons for Isoxazoles and Triazines

The anionically activated trifluoromethyl group, as part of the structure of isoxazole derivatives, offers novel pathways for the synthesis of isoxazoles and 1,3,5-triazines. This underscores the chemical versatility and potential for diversification in pharmacological applications of compounds like 3-(2-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-4,5-dihydro-5-isoxazolecarboxamide, extending their utility beyond immunomodulation and antitumor activity (Strekowski et al., 1995).

Properties

IUPAC Name

3-(2-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F4N2O2/c18-13-7-2-1-6-12(13)14-9-15(25-23-14)16(24)22-11-5-3-4-10(8-11)17(19,20)21/h1-8,15H,9H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVTNPQSFXGIVSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON=C1C2=CC=CC=C2F)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide
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3-(2-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide
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3-(2-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide
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3-(2-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide
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3-(2-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide
Reactant of Route 6
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3-(2-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.